Tenuifoliose J
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Overview
Description
Tenuifoliose J is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. This compound belongs to a group of acylated oligosaccharides known for their neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliose J involves the extraction of oligosaccharides from the roots of Polygala tenuifolia. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract oligosaccharides from bulk quantities of Polygala tenuifolia roots.
Automated chromatography: Employing automated chromatographic systems for efficient isolation and purification of this compound.
Quality control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Tenuifoliose J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride; mild conditions.
Substitution: Acetic anhydride, benzoyl chloride; basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Acylated or benzoylated derivatives of this compound.
Scientific Research Applications
Tenuifoliose J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of oligosaccharide esters and their derivatives.
Biology: Investigated for its neuroprotective effects, including its ability to protect neuronal cells from oxidative stress and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Tenuifoliose J exerts its effects through multiple mechanisms, including:
Neuroprotection: It protects neuronal cells by reducing oxidative stress and inhibiting apoptosis.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Neurogenesis: It promotes the growth and differentiation of neuronal cells.
Regulation of neurotransmitters: It influences the release and activity of neurotransmitters such as glutamate and gamma-aminobutyric acid.
Comparison with Similar Compounds
Tenuifoliose A-F: Other oligosaccharide esters isolated from Polygala tenuifolia with similar neuroprotective properties.
Disinapoylsucrose: An oligosaccharide ester with neuroprotective and anti-inflammatory effects.
3,6’-Disinapoylsucrose: A compound with similar chemical structure and biological activities.
Uniqueness of Tenuifoliose J: this compound is unique due to its specific acylation pattern and its potent neuroprotective effects. It has been shown to be more effective in certain neuroprotective assays compared to other similar compounds .
Properties
IUPAC Name |
[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBDWRYPYUQSAB-KLCVKJMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H72O33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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